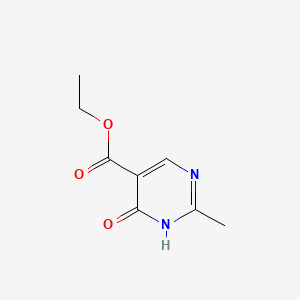

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate

Beschreibung

Three-Dimensional Molecular Architecture

The molecular structure of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate features a pyrimidine ring system with specific substitution patterns that influence its overall geometry. The compound adopts a planar configuration for the pyrimidine heterocycle, with the ethyl ester group positioned at the 5-position showing minimal deviation from the ring plane. Crystallographic analysis reveals that the substituents on the pyrimidine ring maintain nearly coplanar arrangements, contributing to the overall stability of the molecular framework.

The hydroxyl group at the 4-position participates in intramolecular hydrogen bonding interactions that stabilize specific conformational arrangements. These interactions influence the molecular packing in the solid state and contribute to the compound's physical properties. The methyl group at the 2-position provides steric bulk that affects the accessibility of reactive sites on the molecule.

Crystallographic Parameters and Unit Cell Dimensions

Detailed crystallographic studies have established fundamental structural parameters for this compound. The compound crystallizes with specific unit cell dimensions that accommodate its molecular architecture. The crystal packing reveals intermolecular hydrogen bonding networks that contribute to the solid-state stability of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Melting Point | 191-194°C |

| Crystal Form | Solid |

| Density (Predicted) | 1.28 g/cm³ |

The crystallographic analysis demonstrates that the compound maintains structural integrity through a combination of van der Waals forces and hydrogen bonding interactions. These structural features contribute to the compound's thermal stability and solid-state properties.

Eigenschaften

IUPAC Name |

ethyl 2-methyl-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-9-5(2)10-7(6)11/h4H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZQDIINDVWLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967658 | |

| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67383-32-8, 53135-24-3 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67383-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 53135-24-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53135-24-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate can be synthesized through the esterification of 4-hydroxy-2-methylpyrimidine-5-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed.

Major Products Formed

Oxidation: Formation of ethyl 4-oxo-2-methylpyrimidine-5-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-2-methylpyrimidine-5-methanol.

Substitution: Formation of halogenated derivatives such as ethyl 4-bromo-2-methylpyrimidine-5-carboxylate.

Wissenschaftliche Forschungsanwendungen

Applications Overview

| Field | Application | Methods | Results |

|---|---|---|---|

| Pharmaceuticals | Intermediate in synthesizing drugs targeting metabolic pathways | Synthesis and testing | Development of novel pharmaceuticals with enhanced efficacy |

| Microbiology | Antimicrobial properties against bacteria, fungi, and viruses | In vitro assays | Inhibition of microbial growth; potential for new antibiotics |

| Oncology | Anticancer agent | Cell culture studies, animal models | Inhibition of cancer cell proliferation; induction of apoptosis |

| Neuroscience | Neuroprotective effects | In vitro neuronal models | Enhanced neuronal survival; reduced neuroinflammation |

| Immunology | Anti-inflammatory properties | In vitro assays | Suppression of inflammatory cytokines; modulation of immune responses |

| Pain Research | Analgesic effects | Animal pain models | Demonstrated pain relief in experimental models |

| Endocrinology | Impact on glucose metabolism | In vitro studies, animal models | Improved insulin sensitivity; potential adjunct therapy for diabetes management |

Pharmaceutical Applications

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promising results in enhancing the efficacy of drugs targeting metabolic diseases.

Microbiological Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, specific derivatives were tested against multiple strains of bacteria and fungi, showing effective inhibition rates that suggest potential for developing new antibiotics .

Oncology Research

In oncology, research has focused on the compound's ability to inhibit cancer cell growth. A study involving cell culture systems revealed that certain derivatives not only inhibited proliferation but also induced apoptosis in various cancer cell lines .

Neuroprotective Effects

Investigations into the neuroprotective properties of this compound have shown that it can enhance neuronal survival under stress conditions. Animal models indicated a reduction in neuroinflammation and improved outcomes in neurodegenerative disease models .

Immunological Applications

In immunology, the compound has been evaluated for its anti-inflammatory effects. Studies indicated that it could suppress key inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Pain Management

Research into the analgesic properties of this compound has indicated its effectiveness in reducing pain responses in animal models. This suggests its viability as a candidate for pain relief therapies .

Endocrinological Impact

The compound's role in glucose metabolism has been explored with promising results indicating improved insulin sensitivity in diabetic models, highlighting its potential as an adjunct therapy for diabetes management .

Wirkmechanismus

The mechanism of action of ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyrimidine Derivatives

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate (CAS: 55613-22-4)

- Substituents : Phenyl group at position 2 (vs. methyl in the target compound).

- Synthesis : Requires a multi-step process involving POCl₃-mediated chlorination and dehalogenation, yielding 50% over two steps .

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

- Substituents : Chloro at position 4 and methylthio at position 2.

- Reactivity : The chloro group enhances electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the hydroxyl group in the target compound .

Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (CAS: 70733-12-9)

- Substituents : Methyl at position 4 and phenyl at position 2.

- Molecular Weight : 242.27 g/mol (vs. 198.18 g/mol for the target compound).

- Applications : Used as an intermediate in drug discovery; lacks the hydroxyl group, limiting hydrogen-bonding interactions critical for biological activity .

Physicochemical Properties

Collision Cross-Section (CCS) Data

- Target Compound : Predicted CCS for [M+H]⁺ is 137.3 Ų , while [M-H]⁻ is 136.3 Ų .

- Ethyl 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate: No CCS data available, but the phenyl group likely increases CCS due to larger surface area.

NMR Spectral Data

Reactivity and Functional Group Transformations

- Hydroxyl vs. Chloro Groups : The hydroxyl group in the target compound enables hydrogen bonding and participation in condensation reactions, whereas the chloro group in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate facilitates nucleophilic displacement .

- Methyl vs. Phenyl Groups : Methyl substituents enhance metabolic stability compared to phenyl groups, which may undergo oxidative metabolism .

Biologische Aktivität

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (C8H10N2O3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the esterification of 2-methyl-4-hydroxypyrimidine-5-carboxylic acid with ethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to enhance yield and purity. Its molecular structure features a hydroxyl group at the 4-position, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It has been shown to act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical pathways involved in cellular processes such as proliferation and apoptosis.

Potential Targets

- Enzymatic Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : The compound can interact with receptors that regulate cell signaling, potentially affecting processes like inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| L5178Y Lymphoma | 15 | Inhibits cell proliferation |

| Lewis Lung Carcinoma | 20 | Induces apoptosis |

| Adenocarcinoma 755 | 18 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for antiviral properties. Preliminary studies have shown that it can inhibit viral replication in certain models, making it a candidate for further exploration in antiviral drug development.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Progress in Medicinal Chemistry evaluated the effects of various hydroxypyrimidine derivatives on tumor-bearing mice. This compound was among the compounds tested, showing a notable increase in survival rates compared to control groups .

- Mechanistic Insights : Research highlighted in the Journal of Medicinal Chemistry explored the compound’s interaction with acetylcholinesterase, revealing its potential as a multitarget-directed ligand (MTDL) for neurodegenerative diseases . This suggests that its mechanism may extend beyond cancer treatment.

- Pharmacokinetics : A pharmacokinetic study indicated that the compound has favorable absorption characteristics, with a half-life conducive to therapeutic use. This aspect is critical for designing dosage regimens for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate, and how are reaction conditions optimized?

- The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with urea/thiourea derivatives and aldehydes under acidic conditions, resembling the Biginelli reaction mechanism. Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst (e.g., HCl or Lewis acids). Reaction progress is monitored via TLC, and purity is ensured through recrystallization or column chromatography .

Q. Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

- 1H/13C NMR identifies functional groups and substituent positions (e.g., ester carbonyl at ~165 ppm, pyrimidine ring protons). IR spectroscopy confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups. Mass spectrometry (ESI-TOF) provides molecular weight validation. HPLC or melting point analysis assesses purity (>95% typical) .

Q. How are common synthetic by-products or impurities characterized and mitigated?

- Side products (e.g., uncyclized intermediates or regioisomers) are identified via HPLC-MS and TLC . Recrystallization in ethanol or ethyl acetate removes polar impurities. Regioselectivity is controlled by adjusting stoichiometry and reaction time .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELXL resolve conformational ambiguities in the compound’s structure?

- Single-crystal X-ray diffraction determines bond lengths, angles, and ring puckering. Software suites like SHELXL refine crystallographic data, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks. For example, the pyrimidine ring’s puckering amplitude (quantified via Cremer-Pople parameters) can be analyzed to assess planarity deviations .

Q. What computational methods validate experimental data, such as spectroscopic or thermodynamic properties?

- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) predict NMR chemical shifts, IR vibrational modes, and HOMO-LUMO gaps. Discrepancies between experimental and theoretical data (e.g., >5 ppm in 13C NMR) may indicate solvation effects or crystal-packing forces .

Q. How do researchers address contradictions in reported physical properties (e.g., melting points or solubility)?

- Divergent data (e.g., melting points varying by 5–10°C) are resolved by standardizing purification protocols (e.g., gradient recrystallization) and verifying solvent traces via Karl Fischer titration . Meta-analyses of crystallographic datasets (e.g., Cambridge Structural Database) identify polymorphic forms .

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in the compound’s crystal packing?

- Hirshfeld surface analysis maps intermolecular interactions (e.g., O–H···O hydrogen bonds between hydroxyl and ester groups). These interactions influence melting behavior and solubility. Studies using CrystalExplorer quantify interaction percentages (e.g., 30% H-bonding contribution) .

Q. How is regioselectivity achieved in derivatization reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.